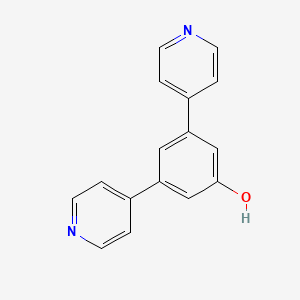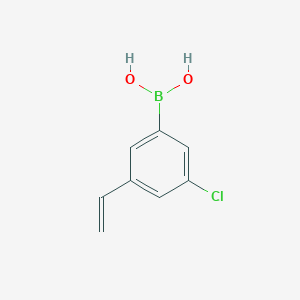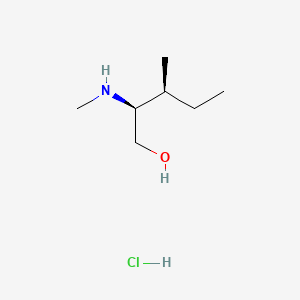![molecular formula C15H23ClN2O B11759486 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride](/img/structure/B11759486.png)
2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride is a chemical compound with the molecular formula C15H24Cl2N2O. It is known for its unique structure, which includes a benzaldehyde core substituted with dimethyl groups and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride typically involves the following steps:
Formation of the Benzaldehyde Core: The starting material, 2,5-dimethylbenzaldehyde, is prepared through standard aromatic substitution reactions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where 4-methylpiperazine reacts with the benzaldehyde derivative under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Oxidation: 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid.
Reduction: 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to potential biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems and enzyme inhibition .
Comparison with Similar Compounds
2,5-Dimethylbenzaldehyde: Lacks the piperazine moiety, making it less versatile in terms of biological activity.
4-Methylpiperazine: Lacks the benzaldehyde core, limiting its reactivity in organic synthesis.
2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid: An oxidized derivative with different chemical properties.
Uniqueness: 2,5-Dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde hydrochloride is unique due to its combination of a benzaldehyde core and a piperazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C15H23ClN2O |
|---|---|
Molecular Weight |
282.81 g/mol |
IUPAC Name |
2,5-dimethyl-3-[(4-methylpiperazin-1-yl)methyl]benzaldehyde;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-12-8-14(13(2)15(9-12)11-18)10-17-6-4-16(3)5-7-17;/h8-9,11H,4-7,10H2,1-3H3;1H |
InChI Key |
MTNPKRVOYNWLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=O)C)CN2CCN(CC2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-N-[(4-bromophenyl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11759423.png)
![(3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B11759434.png)




![9-(Acetyloxy)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11759453.png)

![tert-butyl N-[(2Z)-2-(4-fluorophenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B11759474.png)


![tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene-8-carboxylate](/img/structure/B11759482.png)

